k-Strophanthoside

Catalog No.
S573103
CAS No.
33279-57-1
M.F
C42H64O19
M. Wt
872.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
k-Strophanthoside

CAS Number

33279-57-1

Product Name

k-Strophanthoside

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C42H64O19

Molecular Weight

872.9 g/mol

InChI

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1

InChI Key

GILGYKHFZXQALF-FBPIOBPTSA-N

Synonyms

K-strophanthoside

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

The exact mass of the compound k-Strophanthoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

k-Strophanthoside is a highly polar, trisaccharide-bearing cardiac glycoside derived from the seeds of Strophanthus kombe. Structurally, it consists of a strophanthidin aglycone linked to a complex sugar chain comprising one cymarose and two glucose molecules. In laboratory and industrial settings, it is primarily procured as a high-purity reference standard for analytical chromatography, a specific Na+/K+-ATPase inhibitor for signalosome research, and a highly water-soluble cardenolide for pharmacokinetic modeling. Its distinct glycosylation pattern fundamentally alters its membrane permeability, aqueous solubility, and receptor binding kinetics, differentiating its utility from more common, lipophilic cardenolides like digoxin or the universally utilized in vitro standard, ouabain [1].

Research Fit

1 Na⁺/K⁺-ATPase enzyme studies – supports modulation research at low nanomolar range
2 Trisaccharide-specific cardenolide – structure-driven interaction profile
3 Natural product origin – Strophanthus kombe seed isolate

Substituting pure k-Strophanthoside with generic 'k-strophanthin'—a crude botanical extract—introduces unacceptable stoichiometric variability, as the latter contains fluctuating ratios of cymarin, k-strophanthin-beta, and k-strophanthoside. This batch-to-batch variance invalidates precise molar dosing and quantitative LC-MS calibration. Furthermore, substituting with ouabain (g-strophanthin) or digoxin alters fundamental handling and transport dynamics. Digoxin is highly lipophilic, driving rapid passive membrane permeability, whereas the bulky trisaccharide chain of k-Strophanthoside drastically limits passive diffusion and increases aqueous solubility. Consequently, using an analog or a crude mixture compromises comparative structure-activity relationship (SAR) assays, active transport transporter models, and analytical reproducibility [1].

Substitution Risk

! Trisaccharide sequence (α-glc, β-glc, cymarose) is unique among cardiac glycosides; class analogs differ in polarity and enzyme interaction.
! Dual biliary+urinary excretion profile distinguishes it from ouabain (mainly urinary) and digoxin (mainly biliary); PK study design may not transfer.
! Inotropic potency ranking differs significantly across model systems; analog substitution can shift assay response context.

Analytical Reproducibility vs. Crude k-Strophanthin Mixtures

In analytical workflows, utilizing pure k-Strophanthoside (MW 872.95 g/mol) provides exact stoichiometric reliability compared to generic k-Strophanthin extracts. Crude extracts typically exhibit an 8-10% total glycoside content with highly variable internal ratios of cymarin, k-strophanthin-beta, and k-strophanthoside depending on the plant source and extraction method. Procuring the isolated standard (≥98% HPLC purity) eliminates this compositional variance, enabling precise peak assignment and the generation of accurate calibration curves in ESI-MS/MS [1].

Evidence DimensionCompositional purity and stoichiometric reliability
Target Compound DataPure k-Strophanthoside (≥98% HPLC purity, single defined molecular weight)
Comparator Or BaselineGeneric k-Strophanthin extract (variable mixture of multiple glycosides)
Quantified DifferenceEliminates the inherent batch-to-batch compositional variance found in botanical extracts.
ConditionsHPLC-ESI-MS/MS analytical calibration workflows.

Procurement of the pure compound is mandatory for establishing quantitative LC-MS calibration curves, as crude mixtures prevent accurate molar dosing and peak assignment.

Na⁺/K⁺-ATPase modulation
Head-to-head
Peak +30% enhancement over baseline at 4–10 nM for both k-Strophanthoside and ouabain
Comparable enzyme activation context
Guinea pig kidney microsomal assay; class-specific interpretation required

Impact of Glycosylation on Aqueous Solubility and Membrane Permeability

The structural composition of k-Strophanthoside—specifically its trisaccharide chain (cymarose + 2x glucose)—renders it significantly more hydrophilic than related cardenolides. Compared to the monosaccharide cymarin or the highly lipophilic digoxin, k-Strophanthoside exhibits superior aqueous solubility and restricted passive membrane permeability. In Caco-2 cell models, highly lipophilic compounds like digoxin diffuse rapidly, whereas the bulky, polar nature of k-Strophanthoside limits passive diffusion, making its transport heavily reliant on active efflux/influx mechanisms [1].

Evidence DimensionAqueous solubility and passive membrane permeability
Target Compound Datak-Strophanthoside (Trisaccharide chain: highly polar)
Comparator Or BaselineDigoxin or Cymarin (Highly lipophilic / monosaccharide chain)
Quantified DifferenceThe addition of two glucose units drastically increases hydrophilicity, reducing passive Caco-2 cell permeability compared to lipophilic analogs.
ConditionsAqueous formulation and in vitro intestinal absorption (Caco-2) models.

Buyers requiring a highly water-soluble cardenolide with restricted intracellular passive diffusion must select k-Strophanthoside over highly lipophilic alternatives like digoxin.

Excretion pathway
Head-to-head
Dual elimination (biliary + urinary); only compound among 5 tested with significant dual route
Supports disposition pathway differentiation studies
Guinea pig model; may not replicate in other species

Differential Binding Affinity at the Na+/K+-ATPase Receptor

While ouabain is the universal standard for Na+/K+-ATPase inhibition, k-Strophanthoside provides a distinct binding profile due to its strophanthidin core and extended sugar moiety. Binding experiments utilizing [3H]ouabain displacement on purified enzymes demonstrate that k-Strophanthoside possesses distinct intrinsic affinity constants (e.g., a high-affinity constant of ~15 nM and a low-affinity constant of ~890 nM in purified enzyme models). This differential kinetic behavior allows researchers to isolate the steric effects of the trisaccharide chain on the enzyme's conformational state [1].

Evidence DimensionReceptor binding affinity and intrinsic affinity constants
Target Compound Datak-Strophanthoside (High-affinity constant: ~15 nM)
Comparator Or BaselineOuabain (g-strophanthin) baseline binding kinetics
Quantified DifferenceExhibits distinct high and low-affinity binding constants driven by its specific strophanthidin core and bulky sugar moiety.
ConditionsRadioligand binding assays ([3H]ouabain displacement) on purified Na+/K+-ATPase.

Selecting k-Strophanthoside allows researchers to map the specific steric impact of the trisaccharide chain on the Na+/K+-ATPase signalosome, which cannot be achieved using ouabain.

Inotropic potency rank
Head-to-head
Ranked highest among 7 glycoalkaloids in isolated frog heart
Supports cardiotonic assay positive control selection
In vitro amphibian model; rank order may vary in mammalian tissue

Specificity in Ecological and Entomological Deterrence Assays

In entomological research, the specific sugar substitutions on cardenolides drastically alter insect behavioral responses. In comparative oviposition assays, k-Strophanthoside acts as a potent deterrent for both Pieris rapae and P. napi oleracea. In contrast, these insects show marked insensitivity to specific digitoxigenin-based analogs. The strophanthidin-based glycosylation pattern of k-Strophanthoside is quantitatively more deterrent, proving that generic cardenolide substitution is impossible in ecological modeling [1].

Evidence DimensionOviposition deterrence sensitivity
Target Compound Datak-Strophanthoside (Strophanthidin-based, highly deterrent)
Comparator Or BaselineDigitoxigenin-based cardenolides (Lower deterrence / insensitivity)
Quantified DifferenceStrophanthidin-based glycosides like k-Strophanthoside induce significantly stronger deterrence responses across multiple Pieris species.
ConditionsIn vivo oviposition behavioral assays with varying cardenolide concentrations.

For agrochemical or ecological research, procuring this exact compound is necessary to isolate the behavioral effects of strophanthidin-based glycosylation patterns.

Imprinting response
Reported
Greater atrial inotropic response to k-Strophanthoside in rats with neonatal ouabain pretreatment vs controls
Model-response context for imprinting studies
Ex vivo rat atria; may require cross-validation

LC-MS/MS Calibration for Botanical and Toxicological Screening

Due to its exact stoichiometric purity, k-Strophanthoside is the required reference standard for quantifying cardenolide profiles in Strophanthus extracts or biological fluids. It enables precise differentiation from related metabolites (such as cymarin and k-strophanthin-beta) in forensic, quality control, and phytochemistry workflows, avoiding the unreliability of crude extract standards [1].

Na+/K+-ATPase Signalosome Mapping

Because its trisaccharide chain alters binding kinetics compared to the standard ouabain, k-Strophanthoside is utilized in structural biology and pharmacology. It is specifically selected to study how bulky sugar moieties influence the conformational changes of the Na+/K+-ATPase pump and the subsequent activation of the Src kinase pathway[2].

In Vitro Pharmacokinetic and Efflux Transporter Assays

Its high aqueous solubility and low passive permeability make k-Strophanthoside an ideal substrate for studying active transport mechanisms, such as P-glycoprotein efflux. It allows researchers to isolate active transport data without the confounding effects of the rapid passive lipid diffusion typically seen with highly lipophilic analogs like digoxin[3].

Application Fit

Application
Selection Property
Validation Focus
Cardiac inotropy assay studies
Comparator assay-response context
Isolated heart preparation endpoint review
Dual-excretion PK studies
Dual-route elimination profile
Biliary/urinary disposition model interpretation
Analytical method development
LC-MS/MS characterized identity
Quantitative assay and impurity profiling context
Na⁺/K⁺-ATPase allosteric studies
Biphasic modulation profile
Low nanomolar activation/inhibition endpoint interpretation

XLogP3

-2.9

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

872.40417981 Da

Monoisotopic Mass

872.40417981 Da

Heavy Atom Count

61

UNII

8141H9654J

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

K-Strophanthoside

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